molecular formula C11H13F3O B2796839 2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol CAS No. 1248926-86-4

2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol

Cat. No.: B2796839
CAS No.: 1248926-86-4
M. Wt: 218.219
InChI Key: WWGJLVCWWBRCHU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl and propylphenyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol typically involves the reaction of 4-propylbenzaldehyde with trifluoroacetic acid in the presence of a reducing agent. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize efficiency and minimize by-products, ensuring a consistent supply of high-quality this compound .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and influence metabolic pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol is unique due to its specific combination of trifluoromethyl and propylphenyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high lipophilicity and stability .

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-propylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O/c1-2-3-8-4-6-9(7-5-8)10(15)11(12,13)14/h4-7,10,15H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGJLVCWWBRCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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